molecular formula C8H16N2O2 B1306263 (1,4-Dimethylpiperazin-2-YL)acetic acid CAS No. 462068-51-5

(1,4-Dimethylpiperazin-2-YL)acetic acid

Cat. No. B1306263
CAS RN: 462068-51-5
M. Wt: 172.22 g/mol
InChI Key: KOKQHWWFKGJYCZ-UHFFFAOYSA-N
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Description

The compound (1,4-Dimethylpiperazin-2-YL)acetic acid, also referred to in the literature as 1,4-dimethylpiperazine di-betaine (DBPZ), is a derivative of piperazine featuring methyl groups and acetic acid substituents. It is a subject of interest due to its ability to form complexes with various acids, as evidenced by the studies on its interactions with l-tartaric acid, p-hydroxybenzoic acid, squaric acid, and meso-tartaric acid .

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored through the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes, leading to various substituted piperazine diones . Although the specific synthesis of (1,4-Dimethylpiperazin-2-YL)acetic acid is not detailed, the methodologies applied to similar compounds suggest a potential pathway involving the modification of piperazine rings with acetyl and methyl groups.

Molecular Structure Analysis

The molecular structure of (1,4-Dimethylpiperazin-2-YL)acetic acid and its complexes has been extensively studied using X-ray diffraction, FTIR, Raman, NMR spectroscopy, and DFT calculations . The piperazine ring typically adopts a chair conformation with methyl groups occupying axial or equatorial positions depending on the specific complex and substituents involved. The studies reveal that the compound forms stable complexes with various acids through hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

The chemical reactivity of (1,4-Dimethylpiperazin-2-YL)acetic acid is characterized by its ability to form complexes with organic acids. These complexes are stabilized by hydrogen bonds and other interactions, as demonstrated in the formation of 1:1 and 1:2 complexes with l-tartaric acid, p-hydroxybenzoic acid, and squaric acid . The nature of these interactions has been elucidated through spectroscopic methods and theoretical calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1,4-Dimethylpiperazin-2-YL)acetic acid complexes are inferred from spectroscopic data and crystallographic analysis. The FTIR spectra of these complexes are consistent with the presence of hydrogen bonds, as indicated by characteristic vibrational modes . The NMR spectra provide insights into the structure of the complexes in solution, while DFT calculations support the experimental findings and offer a deeper understanding of the electronic properties of these compounds.

Scientific Research Applications

Chemical and Physical Properties

  • Synthesis and Acute Toxicity : A study explored the synthesis and physical and chemical properties of esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, including derivatives with structural similarities to (1,4-Dimethylpiperazin-2-YL)acetic acid. These compounds exhibited low toxicity and were found to be practically non-toxic and low-toxic in acute toxicity studies (Salionov, 2015).

Synthesis and Reaction Studies

  • Betaines and Acetic Acid Derivatives : Research on the influence of substituents in betaines derived from acetic acids, such as (1,4-Dimethylpiperazin-2-YL)acetic acid, indicates their potential in forming di-acyl-N-ylides, used in various synthetic applications (Ziegler & Wittmann, 1985).

Biological Applications

  • Antibacterial and Cytotoxic Activity : Compounds structurally related to (1,4-Dimethylpiperazin-2-YL)acetic acid have been investigated for their antibacterial activity against various pathogens and cytotoxicity against human cell lines, indicating potential therapeutic applications (Aggarwal et al., 2014).

  • Antitumor Activity : A compound related to (1,4-Dimethylpiperazin-2-YL)acetic acid, namely 5,6-dimethylxanthenone-4-acetic acid, has shown significant antitumor activity in specific mouse models, highlighting its potential in cancer treatment (Zhao et al., 2002).

Crystallography and Complex Formation

  • Copper(II) Acetate Complexes : Studies have been conducted on copper(II) acetate complexes with diheterocyclic bases similar to (1,4-Dimethylpiperazin-2-YL)acetic acid, providing insights into their crystal structures and potential applications in coordination chemistry (Manhas, Kaur, & Dhindsa, 1992).

  • Complex with p-Hydroxybenzoic Acid : The complex formation of derivatives of (1,4-Dimethylpiperazin-2-YL)acetic acid with p-hydroxybenzoic acid has been studied, revealing significant insights into molecular interactions and stability (Dega-Szafran, Katrusiak, & Szafran, 2006).

Safety and Hazards

“(1,4-Dimethylpiperazin-2-YL)acetic acid” is classified as an eye irritant and is harmful to aquatic life . It should be handled with care, and appropriate safety measures should be taken during its use .

properties

IUPAC Name

2-(1,4-dimethylpiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-3-4-10(2)7(6-9)5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKQHWWFKGJYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389832
Record name (1,4-Dimethylpiperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Dimethylpiperazin-2-YL)acetic acid

CAS RN

462068-51-5
Record name 1,4-Dimethyl-2-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,4-Dimethylpiperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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